molecular formula C10H6BrCl2N B598744 8-Bromo-3,4-dichloro-6-methylquinoline CAS No. 1204810-73-0

8-Bromo-3,4-dichloro-6-methylquinoline

Cat. No.: B598744
CAS No.: 1204810-73-0
M. Wt: 290.969
InChI Key: YTTUWOYWXNFMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-3,4-dichloro-6-methylquinoline is a halogenated quinoline derivative characterized by bromo, dichloro, and methyl substituents at positions 8, 3/4, and 6, respectively. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which allows for versatile chemical modifications.

Properties

CAS No.

1204810-73-0

Molecular Formula

C10H6BrCl2N

Molecular Weight

290.969

IUPAC Name

8-bromo-3,4-dichloro-6-methylquinoline

InChI

InChI=1S/C10H6BrCl2N/c1-5-2-6-9(13)8(12)4-14-10(6)7(11)3-5/h2-4H,1H3

InChI Key

YTTUWOYWXNFMQT-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C(=C(C=N2)Cl)Cl)Br

Synonyms

8-Bromo-3,4-dichloro-6-methylquinoline

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Positions Molecular Formula CAS Number Key Properties/Applications
This compound Br (8), Cl (3,4), CH₃ (6) C₁₁H₇BrCl₂N Not Provided High reactivity in halogen exchange; potential kinase inhibition
6-Bromo-3,4-dichloro-8-methylquinoline Br (6), Cl (3,4), CH₃ (8) C₁₁H₇BrCl₂N 1204810-26-3 Used in pharmaceutical research; distinct regioselectivity in reactions
3,4-Dichloro-6-methylquinoline Cl (3,4), CH₃ (6) C₁₁H₇Cl₂N Not Provided Simpler structure; lower molecular weight; base for halogenation studies
6-Chloro-3,4-dibromo-8-methylquinoline Cl (6), Br (3,4), CH₃ (8) C₁₁H₇Br₂ClN 1211751-43-7 Enhanced electrophilicity; used in cross-coupling reactions
2,4-Dichloro-6-methylquinoline Cl (2,4), CH₃ (6) C₁₁H₇Cl₂N Not Provided Reactivity with nucleophiles (e.g., amines, alkoxides) due to activated C2-Cl bond

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